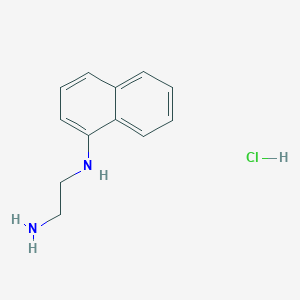

N-(1-Naphthyl)ethylenediamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

N-(1-Naphthyl)ethylenediamine dihydrochloride: is an organic compound widely used in various scientific fields. It is known for its role as a reagent in the quantitative analysis of nitrates and nitrites in water samples through colorimetry. The compound is commercially available and often used in modified Saville and Griess assays .

準備方法

Synthetic Routes and Reaction Conditions: N-(1-Naphthyl)ethylenediamine dihydrochloride can be synthesized by reacting 1-naphthylamine with 2-chloroethanamine. The reaction typically involves heating the reactants in an appropriate solvent under controlled conditions to yield the desired product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: N-(1-Naphthyl)ethylenediamine dihydrochloride undergoes several types of chemical reactions, including:

Diazotation: This reaction involves the formation of diazonium salts, which can further react to form azo compounds.

Coupling Reactions: It readily undergoes diazonium coupling reactions in the presence of nitrite to form strongly colored azo compounds.

Common Reagents and Conditions:

Diazotation: Typically involves nitrous acid as a reagent under acidic conditions.

Coupling Reactions: Requires nitrite ions and an acidic environment to facilitate the formation of azo compounds.

Major Products:

科学的研究の応用

N-(1-Naphthyl)ethylenediamine dihydrochloride has a wide range of applications in scientific research:

作用機序

N-(1-Naphthyl)ethylenediamine dihydrochloride acts as a donor molecule and forms charge transfer complexes with various acceptors, including quinol, picric acid, iodine, tin (IV) tetrachloride, and zinc chloride . These complexes are investigated using positron annihilation lifetime spectroscopy (PAL), which helps in understanding the molecular interactions and pathways involved .

類似化合物との比較

Ethylenediamine: Similar to N-(1-Naphthyl)ethylenediamine dihydrochloride, it acts as a bidentate ligand but is a stronger ligand due to the absence of the naphthyl group.

1-Naphthylamine: Shares the naphthyl group but lacks the ethylenediamine moiety, making it less versatile in forming coordination compounds.

Uniqueness: this compound is unique due to its ability to form charge transfer complexes and its widespread use in analytical chemistry for the detection of nitrates and nitrites. Its dual functionality as both a naphthylamine and an ethylenediamine derivative makes it a valuable reagent in various scientific applications .

特性

CAS番号 |

1465-25-4 |

|---|---|

分子式 |

C12H15ClN2 |

分子量 |

222.71 g/mol |

IUPAC名 |

N'-naphthalen-1-ylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C12H14N2.ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,14H,8-9,13H2;1H |

InChIキー |

WZRRZVUZWWMSKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN.Cl.Cl |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN.Cl |

Color/Form |

LONG HEXAGONAL PRISMS |

melting_point |

370 to 374 °F (NTP, 1992) 188-190 °C |

Key on ui other cas no. |

1465-25-4 |

物理的記述 |

N-(1-naphthyl)ethylenediamine dihydrochloride appears as white to light tan or gray crystalline solid or off-white powder. (NTP, 1992) |

ピクトグラム |

Irritant |

関連するCAS |

551-09-7 (Parent) |

溶解性 |

1 to 10 mg/mL at 64° F (NTP, 1992) SOL IN 95% ALCOHOL, DILUTE HYDROCHLORIC ACID, HOT WATER, ACETONE, ABSOLUTE ALCOHOL |

同義語 |

N-(1-naphthyl)ethylenediamine N-(1-naphthyl)ethylenediamine dihydrochloride N-(1-naphthyl)ethylenediamine monohydrochloride N-1-EDAN N-1-ethylenediaminonaphthalene N-1-naphthylethylenediamine N-naphthyl-ethylene-diammonium dichloride |

蒸気圧 |

Negligible (NTP, 1992) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary analytical application of N-(1-Naphthyl)ethylenediamine dihydrochloride?

A1: this compound is widely employed as a chromogenic reagent in spectrophotometric assays, particularly for determining nitrite concentrations. [, , , , , , , ]

Q2: How does this compound enable nitrite detection?

A2: It participates in a diazo coupling reaction. Nitrite reacts with a suitable reagent like sulfanilamide to form a diazonium salt. This salt then couples with this compound, generating a colored azo dye detectable by spectrophotometry. [, , , , , ]

Q3: What makes this compound suitable for analyzing environmental samples?

A3: Methods using this compound have demonstrated high sensitivity, allowing for the determination of nitrite in complex matrices like water (including rainwater, lake water, and seawater), soil, and even biological samples like saliva. [, , ]

Q4: Can this compound be used in automated analytical systems?

A4: Yes, it has been successfully integrated into flow injection analysis (FIA) systems for automated nitrite determination, enabling high throughput analysis of water samples. [, , ]

Q5: Are there any solid-phase extraction techniques using this compound for nitrite analysis?

A5: Yes, researchers have developed methods where the azo dye formed with this compound is extracted onto C18 cartridges, allowing for preconcentration and enhanced sensitivity in nitrite analysis. [, ]

Q6: What are the limitations of using this compound in nitrite analysis?

A6: While generally robust, the method can be susceptible to interferences from other chemical species. Careful optimization and potential masking agents may be needed for accurate analysis, especially in complex matrices. []

Q7: How is this compound used to quantify other compounds?

A7: Beyond nitrite, it has been indirectly used to quantify substances like hydrogen sulfide, ascorbic acid, and even pharmaceuticals by exploiting reactions that ultimately produce or consume nitrite, allowing for indirect measurement. [, , , ]

Q8: What is the biological significance of nitric oxide (NO) and its relationship with this compound?

A8: Nitric oxide is a crucial signaling molecule in biological systems. This compound is used in assays to quantify NO indirectly by measuring the nitrite produced as a byproduct of NO reactions. [, ]

Q9: Can this compound be used to study enzyme activity?

A9: Yes, it has been used in assays to determine the activity of enzymes like nitrate reductase and glutathione S-transferase, which are involved in important biological processes. [, , , , ]

Q10: Has this compound been investigated for potential carcinogenicity?

A10: Yes, a bioassay was conducted on Fischer 344 rats and B6C3F1 mice. Under the specific conditions of that study, dietary administration of this compound was not found to be carcinogenic. []

Q11: Are there applications of this compound in material science?

A11: Yes, it has been used in conjunction with other materials to fabricate electrochemical sensors. For instance, a paste electrode incorporating this compound, nickel porphyrin, and graphene oxide was developed for the sensitive detection of naphthalene. []

Q12: Has this compound been used to study the self-assembly of polymers?

A12: Yes, researchers have investigated its use as a fluorescent probe to study the formation of reversed micelles by amphiphilic block copolymers in solutions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。